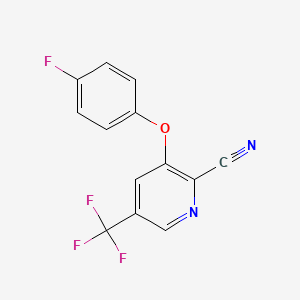

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a fluorophenoxy group, a trifluoromethyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Diazotization: The amine group is converted to a diazonium salt.

Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the fluorine atom.

Coupling Reaction: The fluorophenol derivative is then coupled with a pyridine derivative containing a trifluoromethyl group and a carbonitrile group under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Trifluoromethylation via Fluorination

The trifluoromethyl group is typically introduced through a multi-step fluorination process. In vapor-phase reactors, chlorination of methyl groups on pyridine derivatives precedes fluorination to yield trifluoromethyl-substituted products. For example, chlorination of 3-picoline followed by fluorination produces 3-trifluoromethylpyridine (3-TF) intermediates, which undergo further chlorination to generate derivatives like 2,5-dichloro-3-(trifluoromethyl)pyridine (2,5-CTF) . These methods highlight the role of controlled reaction conditions (e.g., catalyst fluidization, temperature regulation) in achieving selective fluorination.

Cyanation via Substitution

The cyano group at the 2-position is synthesized through substitution reactions. A patent describes a method involving dissolving a chloro-substituted pyridine derivative in a solvent, adding an activating agent (e.g., a base), and heating under reflux for 4–6 hours. This step facilitates the replacement of a leaving group (e.g., chlorine) with a cyanide ion, yielding the cyano-substituted product . The use of low-toxicity solvents (e.g., dichloromethane) and acidic workup (e.g., hydrochloric acid) ensures efficient product isolation while minimizing environmental impact.

Nucleophilic Aromatic Substitution

The fluorophenoxy group may undergo nucleophilic aromatic substitution under specific conditions. While fluorine is a poor leaving group, steric and electronic factors in the substituted pyridine ring could enable substitution. For instance, the fluorine atom in the phenoxy group might react with strong nucleophiles (e.g., amines, thiols) in the presence of a catalyst or under high-temperature conditions, though direct experimental evidence for this specific compound is limited in the provided sources.

Reactivity of the Cyano Group

The cyano group at the 2-position is highly reactive and can participate in transformations such as:

-

Hydrolysis : Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction : Formation of amines or alcohols via catalytic hydrogenation or reagents like lithium aluminum hydride.

-

Alkylation : Reaction with alkyl halides to form nitrile-substituted derivatives.

While these reactions are typical for nitriles, specific experimental data for this compound are not detailed in the provided sources.

Comparison of Key Reaction Types

Research Implications

The compound’s synthesis and reactivity are closely tied to its applications in agrochemicals and pharmaceuticals. For example, trifluoromethylpyridine derivatives are used as intermediates in herbicide development, targeting enzymes like protoporphyrinogen oxidase . The cyano group’s versatility further enables its incorporation into complex molecules with tailored biological activity .

科学的研究の応用

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its unique structural characteristics that enhance biological activity.

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target proteins. This property is crucial in designing effective pharmaceuticals.

-

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549. These studies indicated IC50 values lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent .

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals, particularly as a pesticide or herbicide.

- Antifungal Activity : Research indicates that trifluoromethyl-pyridine derivatives show enhanced antifungal properties compared to traditional compounds. For instance, a study found that certain derivatives exhibited potent activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml .

-

Case Study: Pesticidal Efficacy

A comprehensive evaluation of the compound's efficacy against common agricultural pests revealed significant insecticidal activity. The results indicated that the compound outperformed several conventional pesticides in terms of effectiveness against resistant strains .

Table 1: Summary of Biological Activities

Table 2: Efficacy Against Pathogens

作用機序

The mechanism of action of 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenoxy and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the carbonitrile group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.

類似化合物との比較

Similar Compounds

- 3-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

- 3-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

- 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable molecule for various applications in research and industry.

生物活性

3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorophenoxy group and a trifluoromethyl group. The presence of these functional groups enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H9F4N2O |

| Molecular Weight | 292.23 g/mol |

| CAS Number | 1214329-49-3 |

The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's binding affinity to various biological targets, which can lead to modulation of metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can interact with receptors, potentially altering signaling cascades that are crucial for cell survival and function.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research. Its cytotoxic effects have been evaluated against various cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated that this compound possesses potent cytotoxic activity against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 1.54 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon Cancer) | 1.17 | Inhibits proliferation |

Case Studies

- MCF-7 Cell Line Study : In a study assessing the effects on the MCF-7 breast cancer cell line, flow cytometry analysis indicated that treatment with the compound led to increased levels of caspase-3 activation, suggesting that it triggers apoptosis through intrinsic pathways. The study reported an IC50 value of 0.65 µM, indicating high potency compared to standard chemotherapeutics like doxorubicin .

- U-937 Cell Line Evaluation : Another investigation focused on the U-937 cell line revealed that the compound effectively induced apoptosis and caused cell cycle arrest at the G1 phase. The IC50 was determined to be 1.54 µM, demonstrating its potential as an anticancer agent.

Research Applications

The unique properties of this compound make it valuable in various fields:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors.

- Biological Studies : Utilized in assays to study enzyme activity and protein interactions, providing insights into cellular mechanisms.

- Material Science : Employed in developing advanced materials with unique chemical properties.

特性

IUPAC Name |

3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYZTFPYVLCXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。